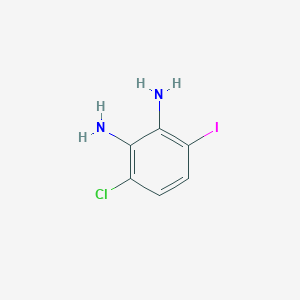
3-Chloro-6-iodobenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClIN2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene undergoes nitration, followed by reduction to form the corresponding amine. Subsequent halogenation introduces the chlorine and iodine substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-iodobenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Chloro-6-iodonitrobenzene.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-6-iodobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and sensors.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-iodobenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzene-1,3-diamine: Similar structure but different substitution pattern.
1-Chloro-2-iodobenzene: Lacks the amino groups present in 3-Chloro-6-iodobenzene-1,2-diamine.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms along with two amino groups on the benzene ring.
Propiedades
Fórmula molecular |
C6H6ClIN2 |
|---|---|
Peso molecular |
268.48 g/mol |
Nombre IUPAC |
3-chloro-6-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6ClIN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 |
Clave InChI |
UFVIHRCNGNNHFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)N)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
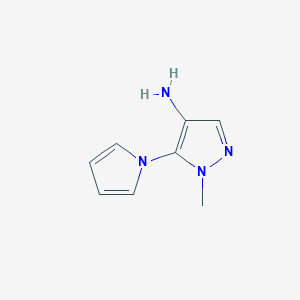

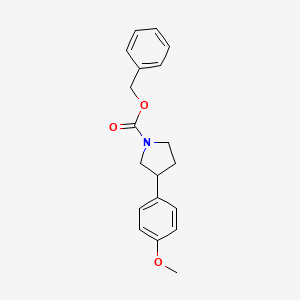
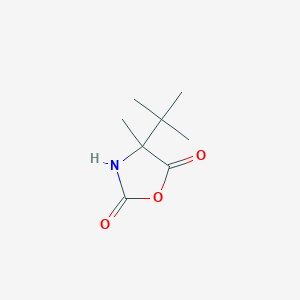
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

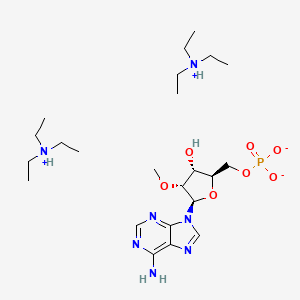
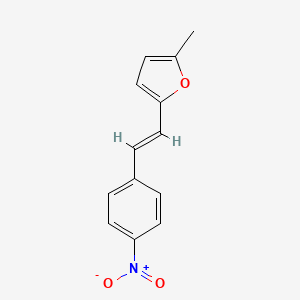
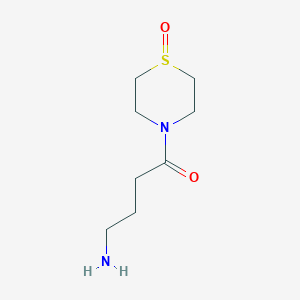
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
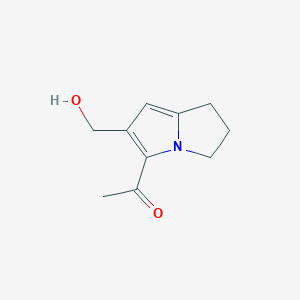
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)

